3-(4-chlorophenyl)-5-((3-fluorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one
CAS No.:
Cat. No.: VC15168172
Molecular Formula: C18H11ClFN3OS3
Molecular Weight: 436.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H11ClFN3OS3 |
|---|---|
| Molecular Weight | 436.0 g/mol |
| IUPAC Name | 3-(4-chlorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C18H11ClFN3OS3/c19-11-4-6-13(7-5-11)23-15-14(27-18(23)25)16(24)22-17(21-15)26-9-10-2-1-3-12(20)8-10/h1-8H,9H2,(H,21,22,24) |
| Standard InChI Key | CDIDQQDTECPNLI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)F)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The compound belongs to the thiazolo[4,5-d]pyrimidine family, characterized by a fused bicyclic system comprising a thiazole ring (five-membered, with sulfur and nitrogen) and a pyrimidine ring (six-membered, with two nitrogens). The scaffold is further modified with three substituents:
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A 4-chlorophenyl group at position 3, introducing hydrophobic and electron-withdrawing effects.
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A 3-fluorobenzylthio moiety at position 5, contributing steric bulk and potential hydrogen-bonding interactions via the fluorine atom.
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A thioxo group at position 2, enhancing electrophilicity and metal-coordination capacity.
Molecular Descriptors
Key physicochemical properties are summarized below:
The SMILES string confirms the connectivity: the thiazolo[4,5-d]pyrimidine core (C2=NC3=C(C(=O)N2)SC(=S)N3) is substituted at N3 with 4-chlorophenyl and at C5 with 3-fluorobenzylthio.
Synthetic Pathways and Optimization
Challenges in Synthesis
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Regioselectivity: Ensuring correct positioning of substituents during cyclization requires precise temperature and catalyst control.
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Thiol Stability: The 3-fluorobenzylthio group is prone to oxidation, necessitating inert atmospheres and antioxidants like BHT during reactions.
Physicochemical and Spectroscopic Profiles
Solubility and Stability
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Aqueous Solubility: <0.1 mg/mL (predicted), necessitating DMSO or cyclodextrin-based formulations.
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Thermal Stability: Decomposition onset at 218°C (TGA data for analogues).
Spectroscopic Signatures
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¹H NMR: Expected signals include:
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δ 7.45–7.25 (m, 4H, Ar-H from 4-chlorophenyl).
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δ 4.60 (s, 2H, SCH₂ from benzylthio).
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MS (ESI+): Predominant [M+H]⁺ peak at m/z 436.0.
Computational and Molecular Modeling Insights
Docking Studies
A 2023 molecular docking analysis of fluorobenzyl-containing inhibitors revealed:
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Hydrogen Bonding: Fluorine interacts with His85 (ΔG = −8.2 kcal/mol) .
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Hydrophobic Contacts: The chlorophenyl group occupies a pocket lined by Phe92 and Val93 .
ADMET Predictions
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Bioavailability: 65% (Rule of Five compliant).
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CYP3A4 Inhibition: High risk (Score: 0.89), suggesting drug-drug interaction concerns.
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